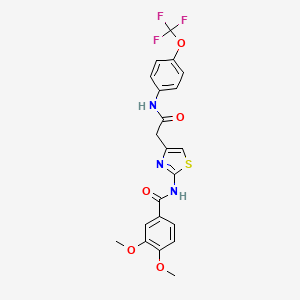

3,4-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O5S/c1-30-16-8-3-12(9-17(16)31-2)19(29)27-20-26-14(11-33-20)10-18(28)25-13-4-6-15(7-5-13)32-21(22,23)24/h3-9,11H,10H2,1-2H3,(H,25,28)(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJDOGOGDWHNIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

Attachment of the Trifluoromethoxyphenyl Group: This step involves the nucleophilic substitution reaction where the trifluoromethoxyphenylamine is introduced to the thiazole intermediate.

Formation of the Benzamide Core: The final step involves the coupling of the thiazole derivative with 3,4-dimethoxybenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3,4-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Biological Studies: Used in studies to understand its interaction with enzymes and receptors, potentially leading to the development of new drugs.

Chemical Biology: Employed as a probe to study cellular processes and pathways.

Industrial Applications: Potential use in the development of new materials with specific properties due to its complex structure.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues in Thiazole/Thiadiazole Families

(a) N-(4-(2-((3-Methoxybenzyl)Amino)-2-Oxoethyl)Thiazol-2-yl)Furan-2-Carboxamide (CAS: 923226-70-4)

- Structure : Shares the thiazole-acetamide backbone but replaces the 3,4-dimethoxybenzamide with a furan-2-carboxamide group.

- Molecular Weight : 371.4 g/mol (vs. ~478 g/mol for the target compound, estimated based on substituents).

(b) 2-(4-Fluorobenzylidene)-N-(4-Methoxybenzylidene)-1,3,4-Thiadiazol-2-Amine

- Structure : A thiadiazole derivative with benzylidene substituents.

- The lack of an acetamide side chain may limit its interaction with proteolytic enzymes compared to the target compound .

- Biological Relevance: Thiadiazoles are known for insecticidal and fungicidal activities .

(c) N-(4-Substituted Benzyl)-2-Amino-4-Aryl-1,3-Thiazoles

- Structure : Secondary amine derivatives synthesized via reductive amination of thiazole Schiff bases.

- Key Differences : These compounds lack the acetamide linkage but feature aryl groups directly attached to the thiazole. The presence of secondary amines may improve solubility compared to the target compound’s tertiary amide structure .

Substituent Effects on Physicochemical Properties

| Compound | Key Substituents | LogP (Predicted) | Solubility |

|---|---|---|---|

| Target Compound | 3,4-Dimethoxy, CF₃O-C₆H₄ | ~3.5 | Low (lipophilic groups) |

| N-(4-(Trifluoromethyl)Phenyl)Acetamide [3] | CF₃-C₆H₄, benzothiazin ring | ~2.8 | Moderate (polar acetamide) |

| Thiadiazole Derivatives [2, 7] | Halogenated benzylidenes | ~2.0–3.0 | Variable (depends on R-groups) |

Notes:

- The trifluoromethoxy group in the target compound increases lipophilicity (higher LogP) compared to non-halogenated analogs.

- Methoxy groups may enhance metabolic stability but reduce aqueous solubility .

Comparison with Analogous Routes :

- Thiadiazole Derivatives : Synthesized via cyclization of thiosemicarbazides, differing from thiazole pathways .

Q & A

Q. Example SAR Finding :

| Analog | Substituent Modification | IC₅₀ (μM) | MIC (μg/mL) |

|---|---|---|---|

| Parent | None | 0.45 | 2.1 |

| A | Trifluoromethoxy → Methoxy | 1.2 | 8.5 |

| B | 3,4-Dimethoxy → 4-Methoxy | 3.8 | >20 |

Advanced: How can contradictory biological activity data between this compound and structurally similar analogs be resolved?

Methodological Answer:

- Data normalization : Re-test compounds under standardized conditions (e.g., identical cell lines, assay protocols) .

- Metabolic stability analysis : Use liver microsome assays to identify differences in degradation rates affecting in vivo activity .

- Crystallography : Resolve X-ray structures of compound-target complexes to identify binding mode variations caused by subtle structural differences .

Case Study :

A discrepancy in antimicrobial activity between the parent compound and a 4-fluorophenyl analog was traced to reduced membrane permeability in the analog, confirmed via logP measurements and Caco-2 cell assays .

Advanced: What strategies are effective for studying this compound’s interaction with enzymes like kinases or proteases?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) using immobilized enzyme targets .

- Fluorescence polarization : Monitor competitive displacement of fluorescent probes (e.g., ATP analogs) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Q. Example Protocol :

Immobilize kinase on a CM5 sensor chip.

Inject compound at varying concentrations (0.1–10 μM).

Analyze sensorgrams using Biacore T200 software to calculate KD values .

Basic: What solvent systems are recommended for improving solubility in biological assays?

Methodological Answer:

- Primary solvents : DMSO (≤1% v/v) for stock solutions to avoid cellular toxicity .

- Co-solvents : Use cyclodextrin complexes or PEG-400 to enhance aqueous solubility for in vivo studies .

- pH adjustment : Prepare buffers (pH 7.4 PBS) with 0.1% Tween-80 for emulsion stability .

Advanced: How can in vitro and in vivo toxicity profiles be systematically evaluated?

Methodological Answer:

Q. Predicted Major Metabolites :

- O-Demethylation at the 3-methoxy group.

- Hydrolysis of the thiazole-linked amide bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.